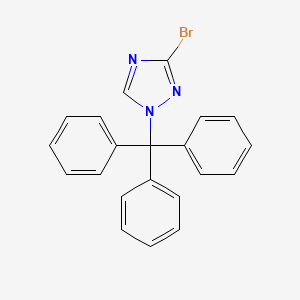
3-Bromo-1-trityl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-1-trityl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C21H16BrN3 . It has a molecular weight of 390.28 . The compound is white to yellow solid in physical form . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-trityl-1H-1,2,4-triazole” is characterized by a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The InChI code of the compound is 1S/C21H16BrN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H .Physical And Chemical Properties Analysis
“3-Bromo-1-trityl-1H-1,2,4-triazole” is a white to yellow solid . It has a molecular weight of 390.28 .科学的研究の応用
Supramolecular Chemistry
1,2,3-Triazoles, a class closely related to 3-Bromo-1-trityl-1H-1,2,4-triazole, are recognized for their diverse supramolecular interactions, which have led to applications in supramolecular and coordination chemistry. Their nitrogen-rich structure enables complexation with anions through hydrogen and halogen bonding. This property has been exploited in anion recognition, catalysis, and photochemistry, significantly extending beyond the scope of click chemistry (Schulze & Schubert, 2014).
Medicinal Chemistry
The 1,2,3-triazole ring serves as a bioisostere, mimicking various functional groups in drug molecules. Its incorporation into new molecules has led to the development of compounds with antimicrobial, antiviral, and antitumor effects. This versatility underscores the potential of 3-Bromo-1-trityl-1H-1,2,4-triazole derivatives in designing novel therapeutics (Bonandi et al., 2017).
Material Science
In material science, the functionalization of surfaces with triazole derivatives, including those similar to 3-Bromo-1-trityl-1H-1,2,4-triazole, has been used to create anti-corrosive, anti-microbial, and self-healing coatings. The strong anti-microbial nature of the triazole ring, coupled with easy synthetic procedures, facilitates the development of high-performance materials (Kantheti, Narayan, & Raju, 2015).
Environmental Science
The use of triazole derivatives in environmental applications, such as growth inhibition in algae and as corrosion inhibitors in acid media, further illustrates the utility of 3-Bromo-1-trityl-1H-1,2,4-triazole in scientific research. These compounds have shown effectiveness in controlling biological growth and metal corrosion, highlighting their potential in environmental protection strategies (Wolf, 1962; Lalitha, Ramesh, & Rajeswari, 2005).
特性
IUPAC Name |
3-bromo-1-trityl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCJZDZDUSCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
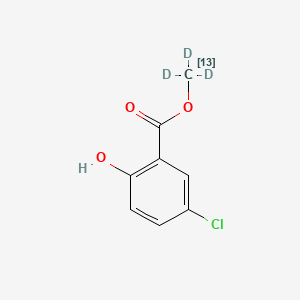

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

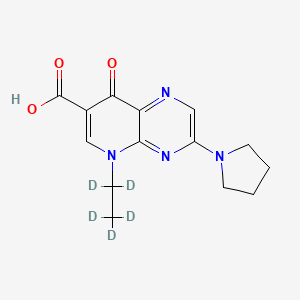
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
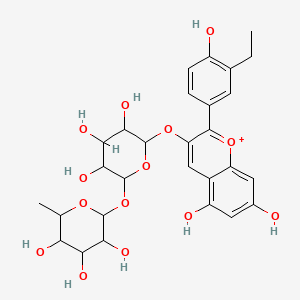
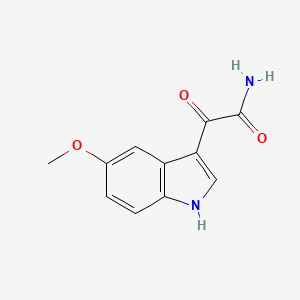

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)